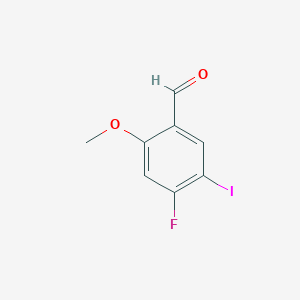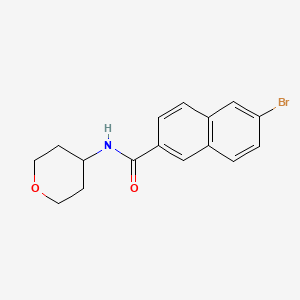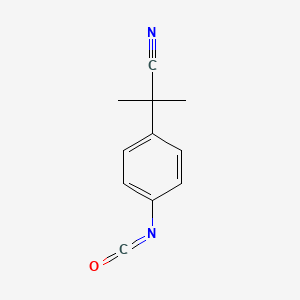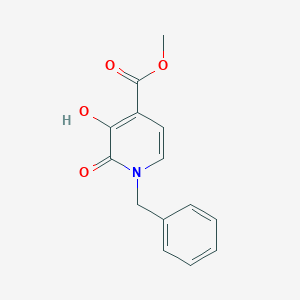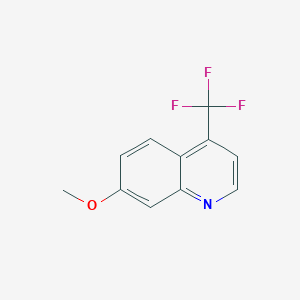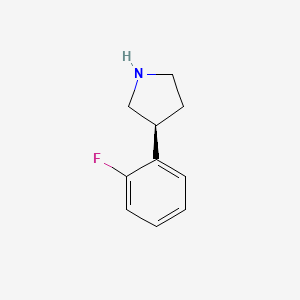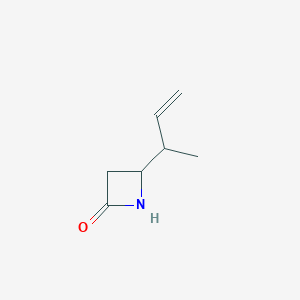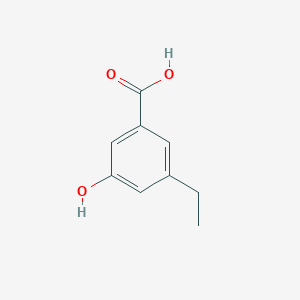
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine is a chemical compound with the molecular formula C14H14ClFN2O and a molecular weight of 280.73 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine involves several steps. One common method includes the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with an appropriate amine . The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can also participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include bases like NaH and K2CO3, and solvents such as DMF and DMSO . Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine can be compared with other similar compounds, such as:
2-Chloro-3-fluoro-5-iodopyridin-4-amine: This compound has similar structural features but differs in the substituents on the pyridine ring.
4-Chloro-2,3,5,6-tetrafluoropyridine: Another related compound used in similar synthetic routes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H14ClFN2O |
|---|---|
Peso molecular |
280.72 g/mol |
Nombre IUPAC |
2-chloro-5-(3-fluoro-4-propan-2-yloxyphenyl)pyridin-4-amine |
InChI |
InChI=1S/C14H14ClFN2O/c1-8(2)19-13-4-3-9(5-11(13)16)10-7-18-14(15)6-12(10)17/h3-8H,1-2H3,(H2,17,18) |
Clave InChI |
WLWHXEMOPGMFRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C2=CN=C(C=C2N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


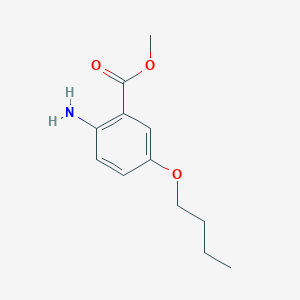
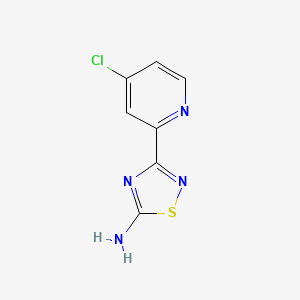
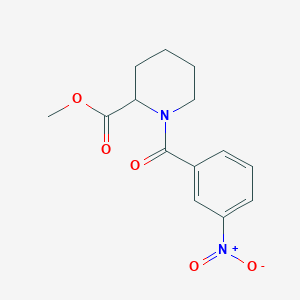
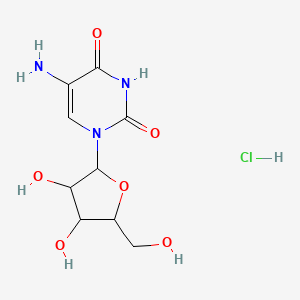
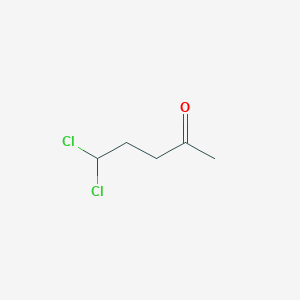
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)
